molecular formula C90H144N32O19S B12374413 Apelin-16, human, bovine

Apelin-16, human, bovine

Cat. No.: B12374413
M. Wt: 2010.4 g/mol
InChI Key: JHTXQUSAGJVLAC-DOFGFBKQSA-N
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Description

Apelin-16, human, bovine is a biologically active peptide derived from the apelin precursor protein. Apelin is the endogenous ligand for the G-protein-coupled APJ receptor, which plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis . Apelin-16 is one of the active fragments of apelin, consisting of 16 amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Apelin-16, human, bovine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Apelin-16, human, bovine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid methionine.

Common Reagents and Conditions

    Peptide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.

    Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups.

    Oxidation: Hydrogen peroxide (H₂O₂) can oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) can reduce disulfide bonds

Major Products Formed

The major products formed from these reactions include the desired peptide this compound, and its oxidized or reduced forms depending on the reaction conditions.

Scientific Research Applications

Apelin-16, human, bovine has a wide range of scientific research applications:

Mechanism of Action

Apelin-16, human, bovine exerts its effects by binding to the APJ receptor, a G-protein-coupled receptor. Upon binding, it activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways . These pathways are involved in various physiological processes such as angiogenesis, fluid homeostasis, and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Apelin-16

Apelin-16, human, bovine is unique due to its specific sequence and length, which confer distinct binding affinities and activation profiles for the APJ receptor. It has been shown to have potent cardiovascular effects and is a valuable tool for studying the apelinergic system .

Properties

Molecular Formula

C90H144N32O19S

Molecular Weight

2010.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

JHTXQUSAGJVLAC-DOFGFBKQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N

Origin of Product

United States

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